2-cyano-3-(1H-indol-3-yl)acrylamide
Overview
Description
2-cyano-3-(1H-indol-3-yl)acrylamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a cyano group (-CN) and an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
The synthesis of 2-cyano-3-(1H-indol-3-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Amidation Reaction: The reaction between substituted anilines and ethyl 2-cyanoacetate to form an intermediate.
Knoevenagel Condensation: The intermediate undergoes a Knoevenagel-type condensation reaction with indole aldehyde, resulting in the formation of this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-cyano-3-(1H-indol-3-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-cyano-3-(1H-indol-3-yl)acrylamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects . The compound may also induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
2-cyano-3-(1H-indol-3-yl)acrylamide can be compared with other cyanoacrylamide derivatives and indole-containing compounds. Similar compounds include:
2-cyano-3-(1-ethyl-1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide: Known for its anticancer properties.
Ethyl (2E)-2-cyano-3-(1H-indolyl-3-yl)acrylate: Used in organic nonlinear optics.
The uniqueness of this compound lies in its specific structure, which combines the cyano group and indole moiety, providing distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-5,7,15H,(H2,14,16)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJUQIIPXVMEAA-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-85-8 | |
Record name | NSC60406 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ALPHA-CYANO-3-INDOLEACRYLAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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